molecular formula C28H31NO4 B412094 Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 294197-61-8

Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B412094
CAS No.: 294197-61-8
M. Wt: 445.5g/mol
InChI Key: SLSZWDXRFHRQPW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 299451-75-5 ) is a complex organic compound belonging to the class of hexahydroquinoline derivatives. With a molecular formula of C28H31NO4 and a molecular weight of 445.55 g/mol (calculated from formula), this reagent serves as a valuable building block and reference standard in medicinal chemistry and drug discovery research. The core hexahydroquinoline structure is characterized by a fused ring system where the hydropyridine ring typically adopts a sofa conformation, and adjacent molecules can form chains in the solid state via N—H···O hydrogen bonds . Derivatives of this chemical scaffold are the subject of active scientific investigation due to their diverse biological potential. Structural analogs have demonstrated a range of promising pharmacological activities in preliminary research, including significant anticancer properties by inhibiting cell proliferation and inducing apoptosis , as well as antimicrobial effects against various bacterial strains . Other studied analogs suggest potential neuroprotective effects and applications in crop protection as fungicidal agents . The presence of the benzyloxy-phenyl substituent and the ester functional group in this specific compound provides handles for further chemical modification, making it a versatile intermediate for synthesizing novel compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4/c1-5-32-27(31)24-18(2)29-21-15-28(3,4)16-22(30)26(21)25(24)20-13-9-10-14-23(20)33-17-19-11-7-6-8-12-19/h6-14,25,29H,5,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSZWDXRFHRQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CC(C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

  • Aldehyde : 2-(Benzyloxy)benzaldehyde serves as the aromatic aldehyde component, introducing the 2-(benzyloxy)phenyl substituent.

  • 1,3-Diketone : 5,5-Dimethyl-1,3-cyclohexanedione provides the cyclohexenone backbone.

  • β-Keto Ester : Ethyl acetoacetate contributes the ester group at position 3.

  • Nitrogen Source : Ammonium acetate facilitates enamine formation.

The mechanism proceeds through:

  • Knoevenagel condensation between the aldehyde and β-keto ester.

  • Michael addition of the enamine (formed from 1,3-diketone and ammonium acetate) to the α,β-unsaturated intermediate.

  • Cyclization and tautomerization to yield the hexahydroquinoline core.

Optimization Studies

Recent advancements have improved yield and sustainability:

ParameterTraditional MethodOptimized Protocol (Ionic Liquid)
CatalystNone[H₂-DABCO][HSO₄]₂ (30 mg)
SolventEthanolEthanol (3–4 mL)
TemperatureReflux (80°C)Room temperature
Reaction Time2–4 hours5–15 minutes
Yield70–85%76–100%

The ionic liquid catalyst enhances reaction efficiency by activating reactants via hydrogen bonding, enabling rapid cyclization at ambient conditions.

Solid-State Synthesis

Solvent-free synthesis offers an eco-friendly alternative for large-scale production.

Procedure

  • Reactants : Equimolar quantities of 2-(benzyloxy)benzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione, ethyl acetoacetate, and ammonium acetate.

  • Grinding : Mechanochemical mixing in a mortar for 10–15 minutes.

  • Heating : Thermal treatment at 80°C for 45–60 minutes.

Advantages and Limitations

  • Yield : 82–92%.

  • Sustainability : Eliminates solvent waste and reduces energy consumption.

  • Scalability : Limited by manual grinding; industrial ball mills could improve throughput.

Comparative Analysis of Methods

MethodYieldReaction TimeEnvironmental ImpactScalability
Hantzsch (Classical)70–85%2–4 hoursModerate (solvent use)High
Ionic Liquid76–100%5–15 minutesLow (recyclable catalyst)Moderate
Solid-State82–92%45–60 minutesVery LowHigh

The ionic liquid method balances efficiency and sustainability, while solid-state synthesis excels in green chemistry metrics .

Chemical Reactions Analysis

Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Characteristics

The compound is characterized by:

  • Functional Groups : It contains a benzyloxy group attached to a phenyl ring and an ethyl ester functional group.
  • Core Structure : The hexahydroquinoline core contributes to its chemical reactivity and interaction with biological targets.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways.

Biology

  • Antimicrobial Properties : Derivatives of this compound have demonstrated significant antimicrobial activity against various pathogens. Studies indicate that modifications to the benzyloxy group can enhance efficacy against specific bacterial strains.
  • Anticancer Activity : Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the compound's ability to induce apoptosis or inhibit cell proliferation.

Medicine

  • Pharmaceutical Intermediate : Ongoing research aims to explore its utility as an intermediate in drug development. Its structural features may allow for the modification into novel therapeutic agents targeting diseases such as cancer and bacterial infections.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial properties of derivatives of Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity.

Anticancer Research

In another study focusing on anticancer properties, derivatives were tested against human cancer cell lines. The results demonstrated that specific substitutions on the phenyl ring led to increased cytotoxicity. Mechanistic studies suggested that these compounds could disrupt mitochondrial function in cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

The pharmacological profile of polyhydroquinolines is highly dependent on the aromatic substituent at the 4-position. Key analogues and their activities are summarized below:

Compound (4-Substituent) Notable Activities Key Findings References
2-Chlorophenyl Anti-inflammatory, antimicrobial Exhibited significant antimicrobial activity against Pseudomonas aeruginosa (MIC = 12.5 µg/mL) and low-dose anti-inflammatory effects .
4-Chlorophenyl Synthetic efficiency Achieved 92% yield using GO@Fe3O4@Cur–Cu nanocatalyst under mild conditions .
4-Hydroxyphenyl Calcium-channel blocking Demonstrated moderate calcium-channel inhibition (IC50 = 18 µM) .
3-Methoxyphenyl Antimicrobial Moderate activity against Gram-positive bacteria (MIC = 25 µg/mL) .
4-(Dimethylamino)phenyl Structural stability Crystallographic studies revealed enhanced stability due to electron-donating groups .
4-Fluorophenyl Research utility Widely used as a precursor for further functionalization .

Key Insight: Electron-withdrawing groups (e.g., chloro) enhance antimicrobial activity, while electron-donating groups (e.g., methoxy, dimethylamino) improve stability and solubility .

Antimicrobial Performance

The 2-chlorophenyl analogue demonstrated superior antimicrobial activity compared to other derivatives:

Pathogen 2-Chlorophenyl Derivative (MIC, µg/mL) 3-Methoxyphenyl Derivative (MIC, µg/mL) Positive Control (MIC, µg/mL)
Pseudomonas aeruginosa ATCC 27853 12.5 50 Ciprofloxacin (1.5)
Staphylococcus aureus ATCC 25923 25 25 Vancomycin (2)

Note: The 2-chlorophenyl derivative showed a 4-fold lower MIC than the 3-methoxyphenyl variant against P. aeruginosa .

Crystallographic and Stability Studies

Crystal structures of analogues (e.g., 3-chlorophenyl and 4-(dimethylamino)phenyl derivatives) revealed:

  • Planarity of the hexahydroquinoline core: Critical for binding to biological targets .

Biological Activity

Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as compound 1 ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C28H31NO4
  • Molar Mass: 445.55 g/mol
  • CAS Number: 294197-61-8

The compound features a unique structure with a benzyloxy group attached to a phenyl ring and a hexahydroquinoline core. Its diverse functional groups suggest multiple avenues for biological activity.

Synthesis

The synthesis of compound 1 typically involves multi-step organic reactions. A common method includes:

  • Hantzsch Reaction: Condensation of an aldehyde with a β-ketoester and ammonia to form the hexahydroquinoline core.
  • Nucleophilic Substitution: Introduction of the benzyloxy group using benzyl alcohol.
  • Esterification: Formation of the ethyl ester group.

This synthetic route allows for the generation of derivatives that may enhance biological activity.

Biological Activity

Antimicrobial and Anticancer Properties:

Research indicates that derivatives of compound 1 exhibit significant biological activities:

  • Antimicrobial Activity: Studies have shown that certain derivatives possess antimicrobial properties against various pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Anticancer Activity: Compound 1 has been evaluated for its anticancer potential in various cancer cell lines. For example:
    • In vitro studies demonstrated cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells while showing lower toxicity towards normal human fibroblast cells .
    • The mechanism involves induction of apoptosis and inhibition of cell proliferation pathways .

The biological effects of compound 1 are believed to stem from its structural features:

  • π-π Interactions: The benzyloxy group can engage in π-π interactions with aromatic residues in target proteins.
  • Enzyme Modulation: The ester group may undergo hydrolysis to release active carboxylic acids that can modulate various biological pathways .

Case Studies

Several studies have highlighted the efficacy of compound 1 and its derivatives:

StudyFindingsReference
Study on Anticancer ActivityCompound derivatives showed significant cytotoxicity against cancer cell lines with minimal effects on normal cells.
Evaluation of Antimicrobial PropertiesDerivatives exhibited notable antimicrobial activity against specific bacterial strains.
Hypoglycemic EffectsSome derivatives activated FFAR1 receptors and increased glucose uptake in HepG2 cells without cytotoxicity.

Q & A

Q. What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative, and how can solvent-free conditions improve efficiency?

The compound can be synthesized via the Hantzsch reaction under solvent-free conditions using green chemistry principles. A typical protocol involves condensation of substituted aldehydes, dimidone, ethyl acetoacetate, and ammonium acetate. Solvent-free methods enhance atom economy, reduce waste, and improve reaction efficiency (e.g., 85–92% yields reported for analogous derivatives). Catalysts like natural organic acids or magnetic graphene oxide-fucoidan nanocomposites can further optimize reaction times and yields .

Key Steps:

  • Mix equimolar reactants under solvent-free conditions.
  • Use microwave irradiation or thermal heating (60–80°C).
  • Monitor via TLC and purify by recrystallization.

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?

1H/13C-NMR and X-ray crystallography are critical. For example:

  • NMR: The ester carbonyl (C=O) appears at ~167–170 ppm in 13C-NMR, while the 1,4-DHP ring protons resonate as multiplets between δ 2.1–5.5 ppm .
  • Crystallography: Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 9.68 Å, b = 18.24 Å) confirm molecular conformation. Software like SHELXL and OLEX2 refine hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Example Crystallographic Data (Analogous Derivative):

ParameterValue
Space groupP21/n
a (Å)9.6834
b (Å)18.2390
β (°)105.45
Z4
R factor<0.05

Q. What preliminary biological activities have been reported for structurally related hexahydroquinoline derivatives?

Analogous compounds exhibit antimicrobial (Gram-positive/-negative bacteria), anti-inflammatory (phospholipase A2 inhibition), and anticoagulant activities. For example:

  • Antimicrobial: Inhibition zones of 12–18 mm against Pseudomonas aeruginosa at 50 µg/mL .
  • Enzyme Modulation: IC50 values of 8.2 µM for thrombolytic protease inhibition .

Table 1: Biological Activity of a Chlorophenyl Analog

AssayResult (vs. Control)p-value
P. aeruginosa MIC12.5 µg/mL<0.01
Thrombolytic Activity78% clot lysis<0.05

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR) for substituted hexahydroquinolines?

X-ray diffraction reveals that pseudo-axial phenyl ring orientation and 1,4-DHP ring conformation (flat-boat vs. envelope) critically influence bioactivity. For instance, ortho-substituted phenyl groups (e.g., 2-benzyloxy) enhance steric interactions with enzyme active sites, improving anticoagulant potency. Computational docking (e.g., AutoDock Vina) paired with crystallographic data validates these interactions .

Q. What strategies address discrepancies in antimicrobial activity data across different bacterial strains?

Use broth microdilution (CLSI guidelines) to standardize MIC measurements. Contradictions often arise from strain-specific efflux pumps or biofilm formation. For example:

  • Biofilm Disruption: Pre-treat Staphylococcus aureus with sub-MIC concentrations (10 µg/mL) to reduce CV% variability from 25% to <10% .
  • Synergy Testing: Combine with β-lactams to overcome resistance (FIC index ≤0.5) .

Q. How can green chemistry principles be applied to optimize large-scale synthesis while maintaining enantiomeric purity?

Catalyst Recycling: Magnetic nanocatalysts (e.g., Fe3O4@GO-fucoidan) enable >90% recovery over 5 cycles without yield loss. Enantioselective Synthesis: Chiral auxiliaries (e.g., L-proline) or asymmetric hydrogenation (Pd/C) achieve >95% ee for pharmacologically active enantiomers .

Q. What advanced NMR techniques elucidate dynamic conformational changes in the hexahydroquinoline core?

VT-NMR (Variable Temperature) and NOESY identify rotameric equilibria in the cyclohexanone ring. For example:

  • At 298 K, coalescence of H-4 and H-8 signals indicates rapid chair-chair interconversion.
  • NOE correlations between H-2 and H-7 confirm pseudo-axial substituent orientation .

Methodological Recommendations

  • Synthesis: Prioritize solvent-free Hantzsch reactions with recyclable catalysts .
  • Characterization: Use SHELXL/OLEX2 for crystallography and 2D-NMR for stereochemical assignment .
  • Bioassays: Follow CLSI guidelines for antimicrobial testing and include phospholipase A2 inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
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Reactant of Route 2
Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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